molecular formula C8H17N B2702346 2,2,4,4-Tetramethylcyclobutan-1-amine CAS No. 80874-89-1

2,2,4,4-Tetramethylcyclobutan-1-amine

Cat. No. B2702346
CAS RN: 80874-89-1
M. Wt: 127.231
InChI Key: HRNUIEYRCDOKSL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17N . It is also known as 2,2,4,4-tetramethylcyclobutan-1-amine hydrochloride . The compound has a molecular weight of 163.69 .


Molecular Structure Analysis

The InChI code for 2,2,4,4-Tetramethylcyclobutan-1-amine is 1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H . This code provides a standard way to encode the molecular structure using text. For a visual representation of the molecule, you may use molecular visualization tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4,4-Tetramethylcyclobutan-1-amine include a molecular weight of 163.69 . More detailed properties such as melting point, boiling point, and density were not found in the search results .

Safety And Hazards

The safety data sheet for 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride indicates that it has acute toxicity when ingested . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNUIEYRCDOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1N)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethylcyclobutan-1-amine

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